6-chloro-4-methoxy-2,3-dihydropyridazin-3-one
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Overview
Description
6-chloro-4-methoxy-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The compound also features a chlorine atom at the 6-position and a methoxy group at the 4-position. Pyridazinone derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methoxy-2,3-dihydropyridazin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. For instance, the reaction of this compound with hydrazine hydrate under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methoxy-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridazinones.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 6-position .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-4-methoxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-5-methoxy-2,3-dihydropyridazin-3-one: Similar in structure but with a methoxy group at the 5-position instead of the 4-position.
4-chloro-6-methoxy-2,3-dihydropyridazin-3-one: Similar in structure but with the positions of the chlorine and methoxy groups reversed.
6-chloro-4-ethoxy-2,3-dihydropyridazin-3-one: Similar in structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-chloro-4-methoxy-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups at specific positions on the pyridazinone ring can result in distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
952569-55-0 |
---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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